



An In-depth Technical Guide to rac-4-Hydroxy Propranolol-d7 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

rac-4-Hydroxy Propranolol-d7
Hydrochloride

Cat. No.:

B602720

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **rac-4-Hydroxy Propranolol-d7 Hydrochloride**, a deuterated metabolite of the widely used beta-blocker, propranolol. This document details its chemical structure, pharmacological properties, metabolic pathways, and analytical methodologies for its quantification.

Chemical Structure and Properties

rac-4-Hydroxy Propranolol-d7 Hydrochloride is a stable isotope-labeled version of 4-hydroxypropranolol, a major active metabolite of propranolol. The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical assays.

The chemical structure of rac-4-Hydroxy Propranolol-d7 Hydrochloride is presented below:

Chemical Formula: C16D7H14NO3·CIH

Molecular Weight: 318.85 g/mol [1]

Synonyms: (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-Hydroxy propranolol-d7 HCl, 4-Hydroxypropranolol-D7 (isopropyl-D7) hydrochloride, 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]-1-naphthalenol hydrochloride (1:1)[1]



Appearance: Light Red to Brown Solid

Structural Representation:

Caption: Chemical structure of rac-4-Hydroxy Propranolol-d7.

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of **rac-4-Hydroxy Propranolol-d7 Hydrochloride** is not readily available in peer-reviewed literature, a plausible synthetic route can be inferred from the synthesis of propranolol analogs and related deuterated compounds. The synthesis would likely involve the reaction of 1,4-naphthoquinone as a starting material to form a protected 4-hydroxynaphthol derivative.[2] The key step for deuterium incorporation would be the use of deuterated isopropylamine (isopropylamine-d7) in the final amination step.

A generalized synthetic workflow is proposed below:



Click to download full resolution via product page

Caption: Proposed synthetic workflow for rac-4-Hydroxy Propranolol-d7 HCl.

Pharmacology

4-Hydroxypropranolol is an active metabolite of propranolol and exhibits potent beta-adrenergic receptor blocking activity, comparable to the parent drug.[3] It is a non-selective beta-blocker, acting on both $\beta 1$ and $\beta 2$ receptors. The deuterated form is expected to have identical pharmacological properties to the unlabeled compound.



Parameter	Value	Receptor	Reference
pA ₂	8.24	β1-adrenergic receptor	[4]
pA ₂	8.26	β2-adrenergic receptor	[4]

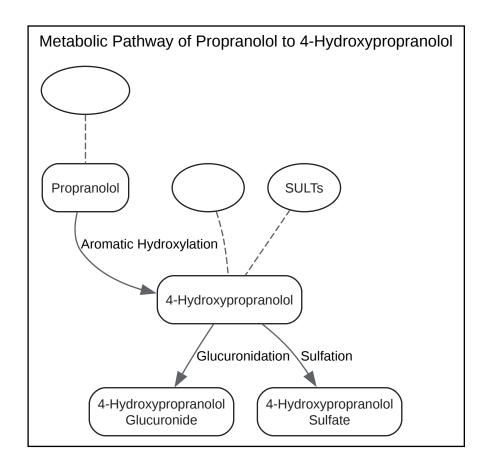
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

The pharmacological activity of propranolol and its metabolites is stereoselective. The (-)-(S)-enantiomer of propranolol is approximately 100 times more potent as a beta-blocker than the (+)-(R)-enantiomer.[5] While the stereoselectivity of 4-hydroxypropranolol's beta-blocking activity is not as pronounced, studies have shown stereoselective metabolism of propranolol, leading to different plasma concentrations of the enantiomers of its metabolites.[6]

Metabolism

Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: aromatic hydroxylation, N-dealkylation, and glucuronidation.[7] The formation of 4-hydroxypropranolol is a major metabolic pathway, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[8] 4-Hydroxypropranolol itself is further metabolized through glucuronidation and sulfation.





Click to download full resolution via product page

Caption: Major metabolic pathway of propranolol leading to 4-hydroxypropranolol.

Experimental Protocols Quantification in Human Plasma by LC-MS/MS

This section outlines a typical experimental protocol for the simultaneous quantification of propranolol and 4-hydroxypropranolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where **rac-4-Hydroxy Propranolol-d7 Hydrochloride** would be used as an internal standard.

Sample Preparation:[9]

 To 100 μL of human plasma, add 20 μL of the internal standard working solution (containing rac-4-Hydroxy Propranolol-d7 Hydrochloride).



- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,500 rpm for 10 minutes at 4°C.
- Inject a 10 μL aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions:[9][10]

Parameter	Condition	
LC Column	Hypersil GOLD C18 or equivalent	
Mobile Phase	Gradient of 0.1% formic acid in water and acetonitrile	
Flow Rate	0.3 mL/min	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
MS Detection	Multiple Reaction Monitoring (MRM)	
MRM Transition (Propranolol)	m/z 260.1 -> m/z 116.1	
MRM Transition (4-OH-Propranolol)	m/z 276.1 -> m/z 116.1	
MRM Transition (4-OH-Propranolol-d7)	m/z 283.1 -> m/z 116.1 (example)	

Quantification: The concentration of 4-hydroxypropranolol is determined by comparing the peak area ratio of the analyte to the internal standard (rac-4-Hydroxy Propranolol-d7 Hydrochloride) against a calibration curve.

Conclusion

rac-4-Hydroxy Propranolol-d7 Hydrochloride is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard allows for accurate and precise quantification of 4-hydroxypropranolol in complex biological matrices. A thorough understanding of its properties, synthesis, and analytical methodologies is crucial for its effective application in drug development and clinical research.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scielo.br [scielo.br]
- 6. Stereoselective ring oxidation of propranolol in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC/MS/MS Determination of Propranolol and Its Metabolites 4-Hydro...: Ingenta Connect [ingentaconnect.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to rac-4-Hydroxy Propranolol-d7 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602720#rac-4-hydroxy-propranolol-d7-hydrochloride-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com